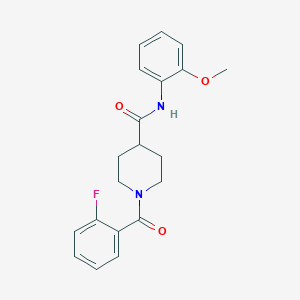![molecular formula C18H18N4O3S B4664328 N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4664328.png)
N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide
Vue d'ensemble
Description
N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, commonly known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
ABT-737 works by mimicking the BH3 domain of pro-apoptotic proteins, which binds to and neutralizes the anti-apoptotic proteins N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, Bcl-xL, and Bcl-w. This results in the release of pro-apoptotic proteins such as cytochrome c from the mitochondria, leading to the activation of caspases and ultimately apoptosis.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been shown to synergize with other chemotherapeutic agents, such as doxorubicin and vincristine, to enhance their anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ABT-737 is its specificity for N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide family proteins, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on ABT-737 could focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other targeted therapies. Additionally, further studies could explore the mechanisms of resistance to ABT-737 in cancer cells, with the goal of developing strategies to overcome this resistance.
Applications De Recherche Scientifique
ABT-737 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, Bcl-xL, and Bcl-w.
Propriétés
IUPAC Name |
N-(2-acetamido-5-methoxyphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(23)19-15-8-7-12(25-2)9-16(15)20-17(24)10-26-18-21-13-5-3-4-6-14(13)22-18/h3-9H,10H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCHHEPOYRYRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4664246.png)
![N-[3-(methylthio)phenyl]-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B4664250.png)

![methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate](/img/structure/B4664262.png)
![4-tert-butyl-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide](/img/structure/B4664280.png)

![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4664287.png)
![1,3,7-trimethyl-8-[2-(4-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4664292.png)
![[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]acetic acid](/img/structure/B4664300.png)
![2-{2-[(biphenyl-4-ylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4664315.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4664329.png)

![ethyl 4-({[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4664340.png)
![7-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4664348.png)